Cas no 53614-69-0 (Benzo[b]thiophen-3(2H)-one, 2-phenyl-)

Benzo[b]thiophen-3(2H)-one, 2-phenyl-, is a heterocyclic organic compound featuring a benzo[b]thiophene core with a phenyl substituent at the 2-position and a ketone group at the 3-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its rigid aromatic framework enhances stability, while the ketone functionality allows for further derivatization via nucleophilic addition or condensation reactions. The compound's well-defined crystalline properties facilitate purification and characterization, ensuring high purity for research and industrial applications. Its versatility in forming fused heterocycles underscores its utility in medicinal chemistry and materials science.
Benzo[b]thiophen-3(2H)-one, 2-phenyl- structure
53614-69-0 structure
Product Name:Benzo[b]thiophen-3(2H)-one, 2-phenyl-
CAS No:53614-69-0
MF:C14H10OS
MW:226.293602466583
MDL:MFCD00966892
CID:356852
PubChem ID:4617895
Update Time:2025-11-02

Benzo[b]thiophen-3(2H)-one, 2-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Benzo[b]thiophen-3(2H)-one, 2-phenyl-
    • 2-phenyl-1-benzothiophen-3-one
    • AKOS026672156
    • AKOS000282803
    • 53614-69-0
    • A914359
    • 2-Phenyl-2,3-dihydro-1-benzothiophen-3-one
    • CHEMBL1725446
    • 2-phenylbenzo[b]thiophen-3(2h)-one
    • DTXSID30404956
    • G68818
    • 2-PHENYL-2H-1-BENZOTHIOPHEN-3-ONE
    • MDL: MFCD00966892
    • Inchi: 1S/C14H10OS/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9,14H
    • InChI Key: VWIXUROTJVJZOL-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2C(C1C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 226.0453
  • Monoisotopic Mass: 226.04523611g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 42.4Ų

Experimental Properties

  • PSA: 17.07

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Additional information on Benzo[b]thiophen-3(2H)-one, 2-phenyl-

Exploring Benzo[b]thiophen-3(2H)-one, 2-phenyl- (CAS 53614-69-0): Properties, Applications, and Market Insights

Benzo[b]thiophen-3(2H)-one, 2-phenyl- (CAS 53614-69-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This heterocyclic molecule, featuring a benzothiophene core with a phenyl substituent at the 2-position, serves as a valuable building block in synthetic chemistry. The growing interest in sulfur-containing heterocycles for drug discovery has positioned this compound as a focus of modern medicinal chemistry studies.

The molecular structure of 2-phenylbenzo[b]thiophen-3(2H)-one combines aromatic character with the unique electronic properties of the thiophene ring system. This structural motif appears in several biologically active compounds, making it particularly relevant to current research in small molecule therapeutics and functional materials. Recent publications highlight its utility in developing kinase inhibitors and photovoltaic materials, addressing two of today's most pressing technological challenges: targeted cancer therapies and renewable energy solutions.

From a synthetic perspective, benzo[b]thiophen-3(2H)-one derivatives offer versatile reactivity patterns that enable diverse chemical transformations. The ketone functionality at the 3-position allows for nucleophilic additions, while the aromatic systems participate in various cross-coupling reactions. These characteristics make CAS 53614-69-0 particularly valuable for constructing complex molecular architectures in drug discovery programs.

The pharmaceutical applications of 2-phenylbenzo[b]thiophen-3-one have expanded significantly in recent years. Researchers have identified this scaffold in compounds showing activity against various disease targets, aligning with current trends in precision medicine and personalized therapeutics. Its structural features contribute to favorable drug-like properties, including appropriate lipophilicity and metabolic stability, which are critical parameters in modern drug design.

In materials science, the benzo[b]thiophene moiety demonstrates interesting electronic properties that make it suitable for organic semiconductors and optoelectronic devices. The conjugated π-system facilitates charge transport, while the sulfur atom can influence material band gaps. These characteristics have led to investigations of CAS 53614-69-0 derivatives in organic light-emitting diodes (OLEDs) and photovoltaic applications, addressing the growing demand for sustainable energy technologies.

The commercial availability of Benzo[b]thiophen-3(2H)-one, 2-phenyl- has increased in response to rising research demand. Suppliers typically offer this compound with high purity grades suitable for pharmaceutical development. Current market analysis indicates steady growth in the fine chemicals sector, with particular strength in research chemicals and pharmaceutical intermediates categories where this compound is classified.

Analytical characterization of 53614-69-0 typically includes HPLC purity assessment, mass spectrometry confirmation, and comprehensive NMR analysis. These quality control measures ensure the compound meets the stringent requirements of modern drug discovery programs and materials research. The crystalline nature of this material facilitates handling and storage under standard laboratory conditions.

Environmental and safety considerations for 2-phenylbenzo[b]thiophen-3(2H)-one follow standard laboratory chemical protocols. While not classified as hazardous under current regulations, proper handling procedures should be observed. The compound's stability profile makes it suitable for various research applications without requiring specialized storage conditions.

Future research directions for benzo[b]thiophen-3-one derivatives appear promising, particularly in the context of AI-driven drug discovery and computational materials design. The scaffold's versatility supports its continued use in developing novel therapeutic agents and advanced functional materials. Ongoing studies explore its potential in addressing emerging health challenges and sustainable technology needs.

The synthesis of CAS 53614-69-0 typically involves cyclization strategies starting from appropriately substituted benzene derivatives. Recent methodological advances have improved yields and reduced environmental impact, reflecting the chemical industry's growing emphasis on green chemistry principles. These developments have made the compound more accessible to researchers across multiple disciplines.

Patent literature reveals increasing protection of 2-phenylbenzo[b]thiophen-3(2H)-one derivatives, particularly in pharmaceutical applications. This intellectual property activity underscores the compound's commercial potential and therapeutic relevance. Current trends suggest expanding applications in neurological disorders and metabolic diseases, areas of significant unmet medical need.

From a regulatory perspective, Benzo[b]thiophen-3(2H)-one, 2-phenyl- is not subject to special controls in most jurisdictions, facilitating its use in research and development. However, researchers should verify local regulations before procurement or use, as chemical regulations continue to evolve in response to scientific advancements and safety assessments.

The global market for benzothiophene derivatives shows robust growth, driven by pharmaceutical and materials science applications. Market analysts project continued expansion, particularly in Asia-Pacific research centers. This growth reflects broader trends in specialty chemicals demand and the increasing importance of heterocyclic compounds in modern technology development.

In conclusion, Benzo[b]thiophen-3(2H)-one, 2-phenyl- (CAS 53614-69-0) represents a versatile and valuable compound with wide-ranging applications in cutting-edge research. Its unique structural features and adaptable chemistry position it as an important tool for addressing contemporary challenges in healthcare and sustainable technology. The compound's commercial availability and well-characterized properties ensure its continued relevance in scientific innovation.

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